molecular formula C16H25NO3 B12169330 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B12169330
M. Wt: 279.37 g/mol
InChI Key: AZOZMQDFEFXVIV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyphenol and 2-methylpiperidine.

    Reaction: The 3-methoxyphenol undergoes an etherification reaction with an appropriate halogenated propanol derivative.

    Final Step: The intermediate product is then reacted with 2-methylpiperidine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly in receptor binding studies.

    Medicine: Potential therapeutic applications, including as a cardiovascular agent or central nervous system modulator.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with adrenergic receptors or other neurotransmitter receptors.

    Pathways Involved: The compound could modulate signaling pathways related to cardiovascular function or neural activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenoxy)-3-(2-methylamino)propan-2-ol
  • 1-(3-Methoxyphenoxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol

Uniqueness

1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a methoxyphenoxy group and a methylpiperidinyl group could result in unique interactions with biological targets.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C16H25NO3/c1-13-6-3-4-9-17(13)11-14(18)12-20-16-8-5-7-15(10-16)19-2/h5,7-8,10,13-14,18H,3-4,6,9,11-12H2,1-2H3

InChI Key

AZOZMQDFEFXVIV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(COC2=CC=CC(=C2)OC)O

Origin of Product

United States

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